3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
3,4-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the CAS Number: 898783-21-6. Its molecular weight is 322.45 and its IUPAC name is (3,4-dimethylphenyl) {2- [ (4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone consists of 52 bonds in total. This includes 26 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, and 1 ketone .Scientific Research Applications
Photoinitiators and Photoinitiation
Research conducted by H. J. Hageman discusses a Type-II photoinitiating system involving benzophenone, highlighting its importance in the field of photoinitiation. The study provides insights into the mechanism of these systems and their implications, which could be relevant for the application of derivatives of benzophenone, including 3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, in photopolymerization processes (Hageman, 1997).
Environmental Impact and Metabolism
The study by Watanabe et al. examines the metabolism of benzophenone-3 and its impact on the environment. This research is crucial for understanding the metabolic pathways and environmental implications of benzophenone derivatives, which may include this compound (Watanabe et al., 2015).
Catalysis Applications
A study by Martins et al. describes the use of a dimethyltin(IV) compound derived from a benzophenone-related structure in catalysis. This research highlights the potential application of benzophenone derivatives, including this compound, in catalytic processes, especially in Baeyer–Villiger oxidation (Martins et al., 2016).
Photoprotection in Biochemistry
Research by Chin et al. explores the use of benzophenones as photocrosslinking agents in biology, which indicates the potential of benzophenone derivatives in photoprotection and crosslinking applications in biochemical research (Chin et al., 2002).
Photopolymerization
A study by Kemin Wang et al. investigates benzophenone-1,3-dioxane as a radical initiator for photopolymerization. This research underscores the significance of benzophenone and its derivatives in initiating photopolymerization processes, which could include applications of this compound (Kemin Wang et al., 2010).
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-8-9-18(14-17(16)2)21(24)20-7-5-4-6-19(20)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJFXABCJIGHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643880 | |
Record name | (3,4-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-21-6 | |
Record name | Methanone, (3,4-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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